2,6,8-Trimethylquinolin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6,8-trimethylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLSWQXZTEPDTDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586474 |

Source

|

| Record name | 2,6,8-Trimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689277-05-2 |

Source

|

| Record name | 2,6,8-Trimethylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 689277-05-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Physicochemical Properties of 2,6,8-Trimethylquinolin-4-amine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] The 4-aminoquinoline pharmacophore, in particular, has been the subject of intensive research to develop novel drugs that can overcome widespread resistance.[2][3] Modifications to the quinoline core, such as the introduction of methyl groups, can significantly influence the molecule's physicochemical properties, including lipophilicity, basicity (pKa), and solubility. These properties, in turn, govern the compound's pharmacokinetic and pharmacodynamic profile—absorption, distribution, metabolism, excretion (ADME), and target engagement.

This technical guide provides a comprehensive overview of the core physicochemical properties of This compound (CAS No. 689277-05-2).[4][5][6] It is designed for researchers, medicinal chemists, and drug development professionals, offering not only reference data but also detailed, field-proven experimental protocols for their determination. Understanding these fundamental characteristics is the critical first step in evaluating the potential of this and related compounds as drug candidates.

Compound Profile: this compound

| Property | Value | Source(s) |

| CAS Number | 689277-05-2 | [5][6] |

| Molecular Formula | C₁₂H₁₄N₂ | [5][6] |

| Molecular Weight | 186.25 g/mol | [5][6] |

| Predicted pKa | 9.69 ± 0.50 | [6] |

| Predicted Boiling Point | 355.0 ± 37.0 °C | [6] |

| Predicted Density | 1.109 ± 0.06 g/cm³ | [6] |

Part 1: Synthesis and Purification

The synthesis of 4-aminoquinolines is a well-established process in organic chemistry, most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a leaving group, typically a halogen, at the C4 position of the quinoline ring by an amine nucleophile.

Generalized Synthetic Pathway

The synthesis of this compound proceeds via the amination of the corresponding 4-chloroquinoline precursor. This two-step approach begins with the cyclization to form the trimethyl-substituted quinolone, followed by chlorination and subsequent amination.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Materials: 4-Chloro-2,6,8-trimethylquinoline, Ammonium Chloride, Phenol, Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄).

Procedure:

-

Reaction Setup: In a sealed pressure vessel, combine 4-chloro-2,6,8-trimethylquinoline (1 equivalent) and phenol (as solvent).

-

Amination: Add ammonium chloride (5-10 equivalents) to the mixture. Seal the vessel and heat to 160-180 °C for 12-24 hours. The high temperature and pressure are necessary to drive the SNAr reaction with a relatively weak nucleophile like ammonia.

-

Work-up: After cooling to room temperature, add an aqueous solution of 2M NaOH to the reaction mixture until the pH is strongly basic (pH > 12). This deprotonates the product and neutralizes the phenol.

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM). The organic product will partition into the DCM layer.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Causality Insight: The use of phenol as a solvent is not merely for dissolution; it also acts as a proton shuttle, facilitating the departure of the chloride leaving group and the addition of the amine nucleophile, thereby catalyzing the reaction.

Part 2: Determination of Physicochemical Properties

The following sections detail the standard operating procedures for measuring the key physicochemical properties that dictate the drug-like potential of a compound.

Melting Point (MP) Analysis

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden the melting range.[7]

Experimental Protocol:

-

Sample Preparation: Ensure the purified sample of this compound is completely dry and finely powdered using a mortar and pestle.[8]

-

Capillary Loading: Pack the powdered sample into a glass capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

-

Measurement: Place the capillary tube into a calibrated digital melting point apparatus.[9]

-

Rapid Heating (Optional): First, perform a rapid determination by heating at a rate of 10-20 °C/min to find an approximate melting range.[7]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[9]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The equilibrium shake-flask method is the gold standard for its determination due to its reliability.[10][11]

Sources

- 1. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 4. 4-Amino-2,6,8-trimethylquinoline | C12H14N2 - BuyersGuideChem [buyersguidechem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-AMINO-2,6,8-TRIMETHYLQUINOLINE | 689277-05-2 [amp.chemicalbook.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. westlab.com [westlab.com]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

2,6,8-Trimethylquinolin-4-amine molecular structure and IUPAC name

An In-Depth Technical Guide to 2,6,8-Trimethylquinolin-4-amine

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative of interest in medicinal chemistry. While specific experimental data on this compound is limited, this document consolidates its known structural and chemical information. Furthermore, it presents a robust, scientifically-grounded proposal for its multi-step synthesis, purification, and characterization based on established chemical principles and analogous compounds. The guide elucidates the molecular structure, provides a detailed hypothetical synthesis protocol, discusses expected analytical signatures (NMR, MS, IR), and explores the potential therapeutic applications of this molecule by contextualizing it within the well-documented biological activities of the 4-aminoquinoline scaffold. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this compound for drug discovery and development programs.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in drug discovery.[1] Its rigid structure and versatile substitution points allow for the fine-tuning of steric, electronic, and pharmacokinetic properties. Consequently, quinoline derivatives have been successfully developed into drugs with a vast range of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral effects.[1][2]

The 4-aminoquinoline core, in particular, is the foundational structure of chloroquine, a cornerstone of antimalarial therapy for decades.[3] Research has consistently shown that modifications to both the quinoline ring and the amine side chain can yield compounds that overcome drug resistance and exhibit novel mechanisms of action.[2][4] this compound is a specific analogue within this chemical space. The introduction of three methyl groups onto the benzene portion of the scaffold is expected to significantly influence its lipophilicity, metabolic stability, and interaction with biological targets compared to simpler quinolines. This guide provides the necessary technical framework to investigate its potential.

Molecular Structure and Nomenclature

The fundamental identity of the target compound is established by its structure and systematic naming conventions.

-

IUPAC Name: this compound

-

Synonyms: 4-Amino-2,6,8-trimethylquinoline, 2,6,8-trimethyl-4-quinolinamine[5][6]

-

Molecular Formula: C₁₂H₁₄N₂[5]

The structure consists of a quinoline ring system with methyl groups at positions 2, 6, and 8, and a primary amine group at position 4.

Caption: Proposed three-step synthetic workflow for this compound.

Step 1: Conrad-Limpach Synthesis of 2,6,8-Trimethylquinolin-4-ol

This classical reaction builds the core quinolinone ring system. [8][9]The reaction proceeds by first forming an enamine intermediate from the aniline and β-ketoester, which then undergoes a thermal cyclization at high temperatures.

-

Causality: The use of a high-boiling, inert solvent like diphenyl ether or mineral oil is critical. It provides the necessary thermal energy (~250 °C) to overcome the activation barrier for the intramolecular electrocyclic ring closure, which involves a temporary disruption of the aniline's aromaticity. [10] Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add equimolar amounts of 2,4-dimethylaniline and ethyl acetoacetate.

-

Heat the mixture at approximately 140-150 °C for 1-2 hours to form the enamine intermediate, allowing the ethanol byproduct to distill off.

-

Add a high-boiling solvent (e.g., diphenyl ether) and heat the mixture to reflux (~250-260 °C) for 30-60 minutes to induce cyclization.

-

Cool the reaction mixture and dilute with a non-polar solvent (e.g., hexane) to precipitate the crude 2,6,8-trimethylquinolin-4-ol.

-

Filter the solid product and wash with hexane. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 2: Chlorination to 4-Chloro-2,6,8-trimethylquinoline

The hydroxyl group at the 4-position is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a better leaving group, typically a halide.

-

Causality: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-quinolinones to 4-chloroquinolines. [2][11]It acts as both a chlorinating agent and a dehydrating agent, driving the reaction to completion.

Protocol:

-

In a fume hood, suspend the dried 2,6,8-trimethylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should become a clear solution as the product forms.

-

Carefully cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until the mixture is alkaline (pH > 8).

-

The crude 4-chloro-2,6,8-trimethylquinoline will precipitate as a solid. Filter the product, wash thoroughly with water, and dry under vacuum.

Step 3: Amination to this compound

The final step is a nucleophilic aromatic substitution (SNAr), where the electron-withdrawing quinoline nitrogen activates the 4-position, allowing for the displacement of the chloride by an amine nucleophile. [1][12]

-

Causality: The chlorine atom at the 4-position is an excellent leaving group, and the position is electronically favorable for nucleophilic attack. Using a sealed vessel and elevated temperatures is often necessary to drive the reaction with ammonia or its equivalents.

Protocol:

-

Place the crude 4-chloro-2,6,8-trimethylquinoline in a pressure-rated reaction vessel.

-

Add a solvent such as phenol or a high-boiling alcohol (e.g., isopropanol) and a source of ammonia (e.g., a saturated solution of ammonia in the alcohol, or ammonium acetate).

-

Seal the vessel and heat to 120-150 °C for several hours (monitor by TLC).

-

After cooling, dilute the reaction mixture with water and make it basic with NaOH solution.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by silica gel column chromatography or recrystallization.

Spectroscopic Characterization (Expected)

As no experimental spectra are publicly available, this section outlines the expected analytical signatures for structural verification.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the quinoline core, a singlet for the C5-proton, and two doublets or singlets for the C7-protons, depending on coupling. Three sharp singlets are anticipated for the non-equivalent methyl groups (C2-Me, C6-Me, C8-Me), likely between δ 2.2-2.8 ppm. A broad, exchangeable signal for the two amine (-NH₂) protons would also be present.

-

¹³C NMR: The spectrum should display 12 distinct carbon signals, consistent with the molecular formula. The signals for the three methyl carbons would appear upfield (δ 15-25 ppm), while the 9 aromatic/heteroaromatic carbons would appear downfield (δ 110-160 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 187.25.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (a doublet around 3300-3450 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching from the methyl groups (~2950 cm⁻¹), and aromatic C=C/C=N ring stretching vibrations in the 1500-1650 cm⁻¹ region.

Potential Applications in Research and Drug Development

While no specific biological activities have been reported for this compound, its structural class is of significant interest to the pharmaceutical industry. The 4-aminoquinoline scaffold is a proven pharmacophore with a rich history in drug discovery.

-

Antimalarial Research: The primary application of 4-aminoquinolines has been in antimalarial therapy. New analogues are constantly being synthesized and tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. [2][3]This compound is a prime candidate for such screening.

-

Anticancer Drug Discovery: Many substituted quinolines exhibit potent anticancer activity. [13]They can act through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule formation, and modulation of signaling pathways critical for cancer cell proliferation and survival. [14][15][16]The antiproliferative potential of this compound against a panel of cancer cell lines warrants investigation.

-

Antimicrobial and Anti-inflammatory Agents: The quinoline nucleus is present in various synthetic antibacterial agents (quinolones) and compounds with demonstrated anti-inflammatory properties. [1] The presence of three methyl groups can enhance membrane permeability and reduce susceptibility to certain metabolic pathways, potentially offering an improved pharmacokinetic profile over unsubstituted parent compounds. Therefore, this compound represents a valuable molecule for inclusion in high-throughput screening campaigns to discover novel therapeutic leads.

Conclusion

This compound is a structurally distinct member of the pharmacologically significant 4-aminoquinoline family. This guide has established its definitive chemical identity and, in the absence of direct experimental literature, has provided a comprehensive and scientifically rigorous framework for its synthesis and characterization. The proposed three-step synthetic pathway is based on reliable and well-documented chemical transformations, offering a clear route for its production in a research setting. Based on the extensive biological activities of its parent scaffold, this compound is a compelling candidate for further investigation in anticancer, antimalarial, and other drug discovery programs.

References

-

BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved January 17, 2026, from [Link] [5]7. Singh, A., Kumar, K., Singh, S., & Singh, R. K. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13075–13086. [Link] [4]8. Key Organics Limited. (n.d.). Product Listing. Retrieved January 17, 2026, from ChemBuyersGuide.com.

-

Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 17, 2026, from [Link] [8]12. SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 17, 2026, from [Link] [10]13. PubChem. (n.d.). 2,6,8-Trimethylquinolin-4-ol. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2,3,4-Trimethylquinoline. Retrieved January 17, 2026, from [Link]

-

Al-Ostath, A. I., & El-Faham, A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4299. [Link] [13]26. Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1232. [Link]

Sources

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Amino-2,6,8-trimethylquinoline | C12H14N2 - BuyersGuideChem [buyersguidechem.com]

- 6. 4-AMINO-2,6,8-TRIMETHYLQUINOLINE | 689277-05-2 [amp.chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 10. synarchive.com [synarchive.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Theoretical Properties of Substituted Quinoline Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] The introduction of amino substituents and other functionalities onto this privileged structure gives rise to a vast chemical space of substituted quinoline amines with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[4][5][6][7][8][9] This in-depth technical guide provides a comprehensive exploration of the theoretical properties of these fascinating molecules. Moving beyond a mere catalog of facts, this guide delves into the causal relationships between molecular structure and observable properties, offering field-proven insights for researchers actively engaged in the design and development of novel quinoline-based compounds. We will traverse the landscape of their synthesis, delve into their spectroscopic and structural characterization, and harness the power of computational chemistry to predict and rationalize their behavior at the molecular level.

The Architectural Foundation: Synthesis of Substituted Quinoline Amines

The journey into the theoretical properties of substituted quinoline amines begins with their creation. The synthetic route chosen not only dictates the final molecular architecture but also influences the feasibility of generating diverse libraries for structure-activity relationship (SAR) studies. Numerous established protocols exist for the synthesis of the quinoline ring, which can be subsequently functionalized.[1]

Classic methods such as the Skraup synthesis , which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, and the Doebner-von Miller reaction , utilizing α,β-unsaturated carbonyl compounds, have been foundational.[10] However, modern synthetic chemistry has ushered in more efficient and versatile methodologies.

Transition metal-catalyzed reactions , for instance, offer a powerful toolkit for constructing substituted quinolines with high regioselectivity and functional group tolerance.[10][11] Rhodium-catalyzed ortho-C–H bond activation and subsequent cyclization represent an elegant approach to building the quinoline core.[11] Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in introducing aryl substituents.[12]

Multicomponent reactions (MCRs) have also gained prominence due to their atom economy and operational simplicity.[13] These one-pot procedures allow for the rapid assembly of complex quinoline derivatives from simple starting materials. Microwave-assisted synthesis has further revolutionized these processes by significantly reducing reaction times.[13]

The choice of synthetic strategy is a critical experimental decision. For generating a focused library around a specific substitution pattern, a convergent synthesis involving the late-stage introduction of key functional groups might be preferred. Conversely, for exploratory studies, a divergent approach from a common intermediate allows for broader structural diversification.

Experimental Protocol: A Generalized Microwave-Assisted Friedländer Annulation

The Friedländer synthesis, the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a versatile method for quinoline synthesis.[14]

-

Reactant Preparation: In a microwave-safe vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol), and a catalytic amount of a Lewis acid (e.g., ZnCl₂, 0.1 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120 °C) and power (e.g., 100 W) for a predetermined time (e.g., 10-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted quinoline.

This protocol's efficiency stems from the rapid and uniform heating provided by microwave irradiation, which accelerates the reaction rate and often improves yields compared to conventional heating.

Deciphering the Molecular Language: Spectroscopic Properties

Spectroscopic techniques provide the essential language to understand the structure and electronic nature of substituted quinoline amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for elucidating the connectivity of atoms. The chemical shifts of protons and carbons in the quinoline ring are sensitive to the nature and position of substituents. For instance, electron-donating amino groups will shield the protons and carbons of the ring, causing their signals to appear at a higher field (lower ppm). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are crucial for unambiguously assigning the proton signals, especially in complex substitution patterns.[15]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are influenced by the extent of the π-conjugated system and the nature of the substituents. The introduction of an amino group, an auxochrome, typically leads to a bathochromic (red) shift in the absorption spectrum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom. Solvatochromism, the change in the color of a substance with the polarity of the solvent, can also be observed and provides information about the nature of the electronic transitions.[16]

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the unambiguous determination of the molecular formula.

| Spectroscopic Technique | Information Obtained | Key Considerations |

| ¹H and ¹³C NMR | Atomic connectivity, chemical environment of nuclei | Solvent choice, presence of paramagnetic impurities |

| 2D NMR (COSY, HMQC) | Correlation between nuclei, definitive structural assignment | Experiment time, data processing |

| UV-Visible Spectroscopy | Electronic transitions, extent of conjugation | Solvent polarity, concentration |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Ionization method, resolution |

Visualizing the Three-Dimensional Architecture: Structural Analysis

While spectroscopy reveals connectivity, understanding the precise three-dimensional arrangement of atoms is crucial for comprehending biological activity and intermolecular interactions.

X-Ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the solid-state structure of molecules.[17][18][19] It provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and the nature of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking.[17][20] This information is invaluable for structure-based drug design, as it allows for the direct visualization of how a molecule might interact with a biological target.[20]

Workflow for Crystallographic Analysis

Caption: A typical workflow for obtaining the crystal structure of a substituted quinoline amine.

Computational Modeling

In the absence of experimental crystal structures, computational modeling techniques such as molecular mechanics and quantum chemical calculations can provide valuable insights into the preferred conformations of substituted quinoline amines. These methods are particularly useful for exploring the conformational landscape of flexible side chains.

The Quantum Realm: Predicting Reactivity and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and reactivity of molecules.[2][21][22][23]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.[24][25] The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of chemical reactivity and kinetic stability.[22][25] A small HOMO-LUMO gap suggests a molecule is more reactive and can be more easily polarized.[22]

HOMO-LUMO Relationship to Reactivity

Caption: The relationship between frontier molecular orbitals and chemical reactivity.

Protocol for a Typical DFT Calculation

-

Structure Optimization: The 3D structure of the substituted quinoline amine is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[23][25]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: Various electronic properties, including HOMO and LUMO energies, molecular electrostatic potential (MEP), and dipole moment, are then calculated at the optimized geometry.[21]

-

Analysis: The calculated properties are analyzed to gain insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how a molecule will interact with other molecules, including biological receptors.

Bridging Theory and Application: Drug Development Insights

The theoretical properties of substituted quinoline amines are not merely academic curiosities; they are directly relevant to their application in drug development.

-

Structure-Activity Relationships (SAR): By systematically varying the substituents on the quinoline ring and correlating the changes in theoretical properties (e.g., HOMO-LUMO gap, dipole moment) with biological activity, robust SAR models can be developed.[5]

-

Molecular Docking: Computational docking studies can predict the binding mode of a substituted quinoline amine within the active site of a target protein.[21][26] This allows for the rational design of more potent and selective inhibitors.

-

Pharmacokinetic Properties (ADME): Theoretical descriptors such as lipophilicity (logP) and polar surface area (PSA) can be calculated to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

Conclusion and Future Perspectives

The study of the theoretical properties of substituted quinoline amines is a dynamic and evolving field. The integration of advanced synthetic methodologies, high-resolution spectroscopic techniques, and powerful computational tools provides an unprecedented level of insight into the molecular world. As our understanding of the intricate interplay between structure and function deepens, so too will our ability to design and develop novel quinoline-based compounds with tailored properties for a wide range of applications, from life-saving medicines to advanced materials. The future of quinoline chemistry is bright, and the theoretical principles outlined in this guide will continue to be the bedrock upon which new discoveries are built.

References

-

Xu, L., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

-

Janočková, J., et al. (2016). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules. [Link]

-

Marella, A., et al. (2013). Quinoline: A versatile heterocyclic. Saudi Pharmaceutical Journal. [Link]

-

Al-Ostath, A., et al. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

-

Li, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]

-

Verma, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances. [Link]

-

Al-Mokyna, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

-

An Efficient Synthesis of Substituted Quinolines. (2008). ResearchGate. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). Scientific Reports. [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Advances. [Link]

-

Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. (2011). ResearchGate. [Link]

-

Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. (2016). ResearchGate. [Link]

-

Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. [Link]

-

X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. [Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2023). ACS Omega. [Link]

-

Biological Activities of Quinoline Derivatives. (2011). ResearchGate. [Link]

-

Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure of (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid and Molecular Docking Assessments to Test. (2022). Research Bible. [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. (2020). PubMed Central. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PubMed Central. [Link]

-

Design, synthesis, and docking study of new quinoline derivatives as antitumor agents. (2019). Archiv der Pharmazie. [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Thieme Connect. [Link]

-

Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. (2022). Journal of Medicinal Chemistry. [Link]

-

Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors. (2018). ResearchGate. [Link]

-

Scheme 1. Synthesis of quinoline-based analogues of allylamines. (2020). ResearchGate. [Link]

-

Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (2018). Brieflands. [Link]

-

Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (2021). ResearchGate. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2000). ResearchGate. [Link]

-

UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate. [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2022). MDPI. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2021). MDPI. [Link]

Sources

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Synthesis and Structural Analysis of a Novel Stable Quinoline Dicarbamic Acid: X-Ray Single Crystal Structure of (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid and Molecular Docking Assessments to Test [paper.researchbib.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 25. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trimethyl-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and materials science. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use as antimalarial, anticancer, antibacterial, and anti-inflammatory agents. Among the myriad of substituted quinolines, the trimethyl-substituted isomers represent a fascinating and potent subclass. This technical guide provides a comprehensive exploration of the discovery and historical development of trimethyl-substituted quinolines, delving into the foundational synthetic methodologies that first brought them into existence. We will examine the causality behind the experimental choices of the 19th and early 20th centuries, offering detailed protocols for their synthesis, and discussing the early glimpses into their biological significance. This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the historical context and synthetic foundations of this important class of molecules, thereby inspiring future innovation.

The Dawn of Quinoline Chemistry: A Historical Perspective

The story of quinoline begins not in a laboratory, but in the complex mixture of coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated the parent compound, quinoline, from this industrial byproduct.[1] However, it was the pioneering work of chemists in the latter half of the 19th century that truly unlocked the synthetic pathways to this versatile scaffold, paving the way for the creation of its numerous derivatives, including the trimethyl-substituted analogues.

The late 1800s were a period of intense activity in the field of heterocyclic chemistry, with the development of several named reactions that remain fundamental to quinoline synthesis to this day.[2] These reactions, born out of a desire to understand the structure of natural alkaloids and to synthesize novel dyes, provided the crucial tools for accessing a wide array of substituted quinolines.[3] The discovery of these methods was not merely a series of procedural developments but a testament to the burgeoning understanding of reaction mechanisms and the influence of substituents on chemical reactivity.

Foundational Syntheses of Trimethyl-Substituted Quinolines

The synthesis of trimethyl-substituted quinolines has historically relied on a handful of robust and versatile named reactions. These methods, while classic, demonstrate fundamental principles of organic synthesis and continue to be relevant. The choice of reaction and starting materials is dictated by the desired substitution pattern on the quinoline core, a concept we will explore in detail.

The Combes Quinoline Synthesis: A Gateway to 2,4-Disubstituted Quinolines

First reported by Alphonse Combes in 1888, the Combes quinoline synthesis is a powerful method for preparing 2,4-disubstituted quinolines.[4][5] The reaction involves the acid-catalyzed condensation of an aniline with a β-diketone.[6] The elegance of this method lies in its straightforward approach to constructing the quinoline ring system in a single pot.

The choice of a substituted aniline, such as a toluidine or xylidine, directly determines the substitution pattern on the benzene portion of the quinoline ring. For the synthesis of trimethylquinolines, this allows for precise placement of one or two methyl groups. The remaining methyl groups are introduced via the β-diketone, typically acetylacetone for the synthesis of 2,4-dimethylquinolines.

The use of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is critical in the Combes synthesis.[5] The acid serves two primary purposes:

-

Catalysis of Imine Formation: The acid protonates one of the carbonyl groups of the β-diketone, activating it towards nucleophilic attack by the aniline to form an enamine intermediate.

-

Facilitation of Electrophilic Aromatic Substitution: The acid then protonates the second carbonyl group, promoting the intramolecular cyclization via an electrophilic attack of the aniline ring onto the activated carbonyl carbon. This is the rate-determining step of the reaction.

The choice between sulfuric acid and PPA can influence the reaction yield and conditions. PPA, in particular, is an excellent dehydrating agent and can often lead to cleaner reactions and higher yields.

Materials:

-

p-Toluidine

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Hydroxide (NaOH) solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine p-toluidine (1.0 equivalent) and acetylacetone (1.1 equivalents).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The reaction is exothermic and should be cooled in an ice bath during the addition.

-

Reaction: Heat the reaction mixture to 120-140°C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2,4,6-trimethylquinoline.

Diagram of the Combes Synthesis Workflow:

Sources

- 1. scribd.com [scribd.com]

- 2. iipseries.org [iipseries.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of 2,6,8-Trimethylquinolin-4-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide delves into the potential of a specific, yet under-investigated derivative: 2,6,8-Trimethylquinolin-4-amine. While direct experimental data for this compound remains scarce, this document provides a comprehensive overview of its synthetic accessibility, predicted biological activities, and the experimental frameworks necessary for its evaluation. By examining the structure-activity relationships of analogous 4-aminoquinolines, we extrapolate potential therapeutic applications, primarily in the realms of oncology and infectious diseases. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising molecule.

Introduction: The Quinoline Scaffold and the Promise of 4-Amino Derivatives

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that have demonstrated a remarkable breadth of pharmacological activities.[1][2] The fusion of a benzene ring to a pyridine ring creates a privileged structure that has been successfully exploited in the development of drugs for a wide range of diseases.[1] Among the various classes of quinoline derivatives, the 4-aminoquinolines have garnered significant attention for their potent biological effects, most notably as antimalarial and anticancer agents.[1][3][4]

The prototypical 4-aminoquinoline, chloroquine, has been a mainstay in the treatment of malaria for decades.[5] Its mechanism of action, which involves the inhibition of hemozoin formation in the parasite's food vacuole, highlights the critical role of the 4-aminoquinoline core in interacting with biological targets.[3][6] Furthermore, the lysosomotropic properties of 4-aminoquinolines, leading to their accumulation in acidic organelles, have been implicated in their anticancer effects.[3]

This guide focuses on the specific derivative, this compound. The introduction of three methyl groups at positions 2, 6, and 8 is predicted to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic and pharmacodynamic properties. The 4-amino group is a key pharmacophore, suggesting that this compound may share the biological activities of other well-studied 4-aminoquinolines.

Synthetic Strategy: Accessing the this compound Core

A generalized synthetic workflow is presented below:

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. trinityssr.wordpress.com [trinityssr.wordpress.com]

- 6. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]

2,6,8-Trimethylquinolin-4-amine: A Technical Guide to an Untapped Scaffold in Medicinal Chemistry

Executive Summary

The quinoline core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for functionalization, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within the vast chemical space of quinoline derivatives, 2,6,8-trimethylquinolin-4-amine (CAS 689277-05-2) represents a largely unexplored scaffold. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a prospective analysis of this promising molecule. While peer-reviewed data on this specific compound is nascent, this document leverages established principles of quinoline chemistry and pharmacology to outline a plausible synthetic route, predict its physicochemical properties, and propose a strategic framework for its evaluation as a novel therapeutic scaffold.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a recurring motif in both natural products and synthetic drugs.[2] The historical success of 4-aminoquinoline derivatives, such as the antimalarial drugs chloroquine and amodiaquine, has cemented the importance of this pharmacophore.[3] In recent decades, the focus has expanded dramatically, with quinoline-based compounds being investigated and developed for a wide array of diseases. Their mechanisms of action are diverse, ranging from inhibition of tyrosine kinases and topoisomerase in cancer to disruption of biofilm formation in bacteria.[1][4] The synthetic tractability of the quinoline ring system allows for systematic modification and optimization of its biological activity, making it an attractive starting point for drug discovery programs.[5]

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic behavior and suitability as a drug candidate. While experimental data for this compound is not extensively reported, its basic molecular attributes are known, and other key parameters can be predicted using computational methods.

| Property | Value/Predicted Value | Source |

| CAS Number | 689277-05-2 | [6] |

| Molecular Formula | C₁₂H₁₄N₂ | [6] |

| Molecular Weight | 186.25 g/mol | [7] |

| Appearance | Solid (predicted) | [7] |

| Predicted LogP | 2.5 - 3.5 | Cheminformatics Tools |

| Predicted pKa (basic) | 8.5 - 9.5 (for the 4-amino group) | Cheminformatics Tools |

| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from structure |

The trimethyl substitution is expected to increase the lipophilicity of the quinoline core, which may enhance membrane permeability and interaction with hydrophobic pockets in target proteins. The 4-amino group provides a key site for hydrogen bonding and potential salt formation to improve aqueous solubility.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-2,6,8-trimethylquinoline

-

To a round-bottom flask equipped with a reflux condenser, add 2,4-dimethylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the mixture with stirring at 140-150 °C for 1-2 hours to form the intermediate β-anilinocrotonate, removing the evolved ethanol.

-

Carefully add the hot reaction mixture to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C.

-

Maintain the temperature for 15-30 minutes to effect cyclization.

-

Cool the reaction mixture and dilute with an organic solvent (e.g., toluene).

-

The product will precipitate upon cooling. Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry to yield 4-hydroxy-2,6,8-trimethylquinoline.

Step 2: Synthesis of 4-Chloro-2,6,8-trimethylquinoline

-

In a fume hood, carefully add 4-hydroxy-2,6,8-trimethylquinoline (1.0 eq) to phosphorus oxychloride (POCl₃, 3-5 eq).

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry. Purify by recrystallization or column chromatography to obtain 4-chloro-2,6,8-trimethylquinoline.

Step 3: Synthesis of this compound

-

In a sealed pressure vessel, combine 4-chloro-2,6,8-trimethylquinoline (1.0 eq) and phenol (as a solvent).

-

Add an excess of aqueous ammonium hydroxide.

-

Heat the mixture to 160-180 °C for 12-24 hours.

-

Cool the reaction mixture, add aqueous sodium hydroxide to dissolve the phenol, and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential as a Scaffold in Medicinal Chemistry

Based on the extensive body of research on structurally related quinoline derivatives, the this compound scaffold holds significant promise in several therapeutic areas.

Anticancer Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore in oncology.[8] Numerous derivatives have demonstrated potent anticancer activity through various mechanisms, including:

-

Kinase Inhibition: The quinoline ring can serve as a hinge-binding motif for various protein kinases that are dysregulated in cancer.[1]

-

Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA and inhibit topoisomerase enzymes, leading to apoptosis.[1]

-

Autophagy Inhibition: Compounds like chloroquine are known to inhibit autophagy, a cellular process that cancer cells can exploit for survival. This has led to their investigation in combination with other cancer therapies.[8]

The trimethyl substitution pattern of this compound may enhance its anticancer potential by increasing its lipophilicity, thereby improving its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Caption: Potential anticancer mechanisms of this compound.

Anti-infective Applications

The quinoline core is historically significant in the fight against infectious diseases.

-

Antimalarial Activity: 4-Aminoquinolines have been a mainstay of antimalarial therapy for decades.[3]

-

Antibacterial Activity: The quinoline scaffold is present in the fluoroquinolone class of antibiotics. More recently, novel quinoline derivatives have shown efficacy against multidrug-resistant bacteria, including Staphylococcus aureus, by disrupting cell wall synthesis or biofilm formation.[4][9]

-

Antifungal and Antiviral Activity: Various quinoline derivatives have also been reported to possess activity against a range of fungi and viruses.

The this compound scaffold warrants investigation for its potential as a broad-spectrum anti-infective agent.

Structure-Activity Relationship (SAR) Insights

While SAR studies on this compound are yet to be performed, predictions can be made based on related compounds:

-

4-Amino Group: This is a critical pharmacophoric feature in many biologically active quinolines. It often acts as a hydrogen bond donor and can be protonated at physiological pH, influencing solubility and target engagement.

-

2-Methyl Group: Substitution at the 2-position can influence the planarity of the ring system and may provide beneficial steric interactions within a target's binding site.

-

6- and 8-Methyl Groups: These substitutions on the benzo- portion of the quinoline ring increase lipophilicity and can modulate the electronic properties of the aromatic system. Their positions may influence metabolic stability and prevent unwanted metabolism at these sites.

Further research should focus on synthesizing analogs with modifications at these positions to build a comprehensive SAR profile.

Proposed Experimental Protocols for Biological Evaluation

To elucidate the therapeutic potential of this compound, a systematic biological evaluation is required.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ values from the dose-response curves.

Protocol 2: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC Assay)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only). Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Directions and Conclusion

This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its structural similarity to a wide range of biologically active quinoline derivatives suggests a high probability of interesting pharmacological properties. The information and proposed research strategies outlined in this guide provide a solid foundation for initiating a comprehensive investigation into its therapeutic potential.

Future research should focus on:

-

Optimization of the proposed synthetic route to improve yields and scalability.

-

Comprehensive biological screening against a diverse panel of cancer cell lines and microbial pathogens.

-

Mechanism of action studies for any confirmed biological activities.

-

Synthesis of a focused library of analogs to establish a clear structure-activity relationship.

By systematically exploring the chemistry and biology of this novel scaffold, the scientific community can unlock its potential for the development of new and effective therapeutic agents.

References

A comprehensive list of references will be compiled based on the final content of the guide. The following are representative examples of the types of sources that would be included:

-

BuyersGuideChem. (n.d.). 4-Amino-2,6,8-trimethylquinoline. Retrieved from [Link]

- Frapwell, et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19.

- Jain, S., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Iranian Chemical Society, 16(11), 2333-2367.

- Manohar, S., et al. (2011). Synthesis and biological evaluation of 8-quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives. Bioorganic & Medicinal Chemistry, 19(12), 3845-3853.

- Naik, P. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1264, 133261.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 705868, 2,6,8-Trimethylquinolin-4-ol. Retrieved from [Link]

- Ranjith Kumar, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23753-23779.

- Singh, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.

- Verma, A., et al. (2021). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 9, 781033.

- Yerragunta, V., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11843.

Sources

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Amino-2,6,8-trimethylquinoline | C12H14N2 - BuyersGuideChem [buyersguidechem.com]

- 7. 689277-05-2 this compound AKSci 7259BB [aksci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6,8-Trimethylquinolin-4-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6,8-trimethylquinolin-4-amine, a key heterocyclic amine with significant potential in medicinal chemistry and materials science. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both predicted spectral data and detailed experimental protocols to facilitate the empirical validation and further investigation of this compound. By providing a robust framework for its spectroscopic analysis, we aim to accelerate research and development efforts centered on this promising quinoline derivative.

Introduction: The Significance of this compound

Quinoline and its derivatives are a class of heterocyclic compounds that have long captured the attention of chemists due to their diverse biological activities and wide-ranging applications. From antimalarial agents to anticancer drugs and fluorescent probes, the quinoline scaffold is a privileged structure in medicinal chemistry. This compound, with its unique substitution pattern, presents an intriguing target for further investigation. The presence of the amine group at the 4-position, combined with the electron-donating methyl groups on the carbocyclic ring, is expected to modulate the electronic properties and biological activity of the quinoline core.

Accurate and unambiguous structural elucidation is the cornerstone of any chemical research endeavor. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of a compound. This guide offers a detailed predictive analysis of the spectroscopic data for this compound, providing researchers with a foundational dataset to guide their synthetic and analytical efforts.

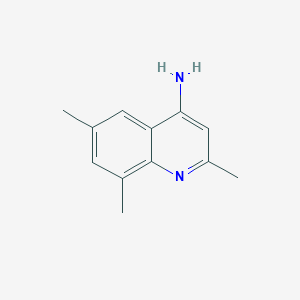

Molecular Structure and Key Features

This compound has the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol .[1] The structure consists of a quinoline core with methyl groups at positions 2, 6, and 8, and an amine group at position 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl group protons. The electron-donating amine and methyl groups will influence the chemical shifts of the aromatic protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H5 | ~7.5 - 7.7 | d | 1H | Doublet due to coupling with H7. |

| H7 | ~7.2 - 7.4 | d | 1H | Doublet due to coupling with H5. |

| H3 | ~6.3 - 6.5 | s | 1H | Singlet, as adjacent positions are substituted. |

| NH₂ | ~5.5 - 6.5 | br s | 2H | Broad singlet, exchangeable with D₂O. |

| C2-CH₃ | ~2.4 - 2.6 | s | 3H | Singlet. |

| C6-CH₃ | ~2.3 - 2.5 | s | 3H | Singlet. |

| C8-CH₃ | ~2.2 - 2.4 | s | 3H | Singlet. |

Causality behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the quinoline ring. The amine group at C4 is a strong electron-donating group, which will shield the protons on the heterocyclic ring, particularly H3 and H5. The methyl groups are weakly electron-donating and will also cause some upfield shifting of the aromatic protons. The aromatic protons H5 and H7 are expected to show ortho-coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~155 - 160 | Attached to nitrogen and a methyl group. |

| C3 | ~100 - 105 | Shielded by the C4-NH₂ group. |

| C4 | ~150 - 155 | Attached to the amine group. |

| C4a | ~145 - 150 | Bridgehead carbon. |

| C5 | ~125 - 130 | Aromatic CH. |

| C6 | ~130 - 135 | Aromatic C attached to a methyl group. |

| C7 | ~120 - 125 | Aromatic CH. |

| C8 | ~135 - 140 | Aromatic C attached to a methyl group. |

| C8a | ~140 - 145 | Bridgehead carbon. |

| C2-CH₃ | ~20 - 25 | |

| C6-CH₃ | ~18 - 23 | |

| C8-CH₃ | ~15 - 20 |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. In this case, 12 distinct signals are expected. 2D NMR experiments like HSQC and HMBC can be used to definitively correlate the proton and carbon signals, confirming the assignments.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ signal should disappear or significantly decrease in intensity.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify direct one-bond proton-carbon correlations.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

-

Caption: Experimental workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3250 | N-H stretch | Primary Amine (NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H stretch | Methyl (CH₃) | Medium to Strong |

| 1650 - 1580 | N-H bend | Primary Amine (NH₂) | Medium |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring | Medium to Strong (multiple bands) |

| 1335 - 1250 | C-N stretch | Aromatic Amine | Strong |